Methyl propargyl ether

Description

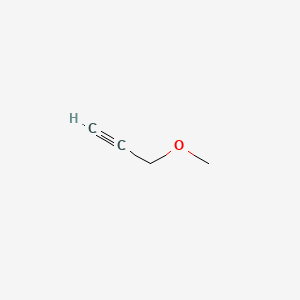

Structure

3D Structure

Properties

IUPAC Name |

3-methoxyprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-3-4-5-2/h1H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACFFSVYSPMSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211762 | |

| Record name | 3-Methoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl propargyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

627-41-8 | |

| Record name | Methyl propargyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxypropyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxypropyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypropyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl propargyl ether (3-methoxy-1-propyne), a versatile building block in organic synthesis. This document details the prevalent synthetic methodology, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for laboratory applications.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic ethereal odor.[1] It is a highly flammable substance and should be handled with appropriate safety precautions. Below is a summary of its key physicochemical properties.

| Property | Value | References |

| Molecular Formula | C₄H₆O | [1][2][3] |

| Molecular Weight | 70.09 g/mol | [1][2][3] |

| CAS Number | 627-41-8 | [1][2][3] |

| Boiling Point | 61-62 °C | [4] |

| Density | 0.83 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.396 | [4] |

| Flash Point | -18 °C (-0.4 °F) | |

| Purity (GC) | ≥ 97% | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8] This SN2 reaction involves the deprotonation of propargyl alcohol to form the corresponding alkoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide.[5]

Synthesis Pathway

The synthesis of this compound via the Williamson ether synthesis can be visualized as a two-step process: the formation of the propargyl alkoxide followed by the nucleophilic substitution on the methylating agent.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

Propargyl alcohol

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propargyl alcohol in water. Cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide in water to the flask with continuous stirring. Maintain the temperature below 10 °C.

-

Methylation: After the addition of the base is complete, slowly add dimethyl sulfate or methyl iodide to the reaction mixture via the dropping funnel. A reaction with an 80% yield has been reported using dimethyl sulfate in water at 50-60 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 61-62 °C.

-

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of the synthesized this compound.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 4.5 | d | 2H | -O-CH₂ -C≡CH |

| ~3.3 | s | 3H | -O-CH₃ |

| ~2.4 | t | 1H | -C≡CH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. Spectra are available for reference on platforms like ChemicalBook and PubChem.[9][10]

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~80 | C ≡CH |

| ~75 | C≡C H |

| ~58 | -O-CH₂ - |

| ~57 | -O-CH₃ |

Note: The carbon signals for ethers typically appear in the 50-80 ppm range. Spectra can be referenced on databases such as PubChem.[10]

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |

| ~2930 | Medium | C-H stretch (sp³ hybridized) |

| ~2120 | Weak | C≡C stretch (terminal alkyne) |

| ~1100 | Strong | C-O-C stretch (ether) |

Note: IR spectra for this compound are available on ChemicalBook.[11]

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 70 | Moderate | [M]⁺ (Molecular Ion) |

| 69 | High | [M-H]⁺ |

| 42 | High (often base peak) | [C₃H₆]⁺ or [C₂H₂O]⁺ |

Note: The fragmentation of ethers often proceeds via α-cleavage. Mass spectral data can be found on PubChem.[10]

Safety Information

This compound is a highly flammable liquid and vapor. It can cause skin and eye irritation, and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Applications

This compound serves as a valuable intermediate in a variety of chemical syntheses. Its terminal alkyne and ether functionalities allow for diverse chemical transformations. It is utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] Additionally, it is employed in the production of specialty polymers.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 甲基炔丙基醚 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound = 97 627-41-8 [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. This compound(627-41-8) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Methoxypropyne | C4H6O | CID 69393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(627-41-8) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-1-propyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-methoxy-1-propyne, a valuable building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, process optimization, and safety assessments.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 3-methoxy-1-propyne. It is important to note that slight variations in reported values exist in the literature, which may be attributed to different experimental conditions or measurement techniques. The data presented here represents a consolidation of available information.

| Property | Value | Units |

| Molecular Formula | C₄H₆O | - |

| Molecular Weight | 70.09 | g/mol |

| Boiling Point | 61-62 | °C |

| Density | 0.83 | g/mL at 25 °C |

| Refractive Index | 1.396 | n20/D |

| Flash Point | -18 | °C |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethers, carbon tetrachloride, and benzene.[1] | - |

| Physical State | Liquid | - |

| Appearance | Colorless | - |

Experimental Protocols

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which 3-methoxy-1-propyne transitions from a liquid to a gas at atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Add a measured volume of 3-methoxy-1-propyne and a few boiling chips to the distillation flask.

-

Position the thermometer bulb just below the side arm of the distillation flask to ensure it accurately measures the temperature of the vapor.

-

Begin gentle heating of the distillation flask using the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of 3-methoxy-1-propyne.

Apparatus:

-

Pycnometer (a specific gravity bottle of known volume)

-

Analytical balance

-

Water bath (for temperature control)

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess water from the outside and weigh the pycnometer filled with water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with 3-methoxy-1-propyne and repeat the temperature equilibration and weighing process.

-

Calculate the density using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when it passes through 3-methoxy-1-propyne.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper and ethanol (B145695) for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism of the refractometer is clean and dry.

-

Using a dropper, place a few drops of 3-methoxy-1-propyne onto the prism.

-

Close the prism and allow the sample to spread evenly.

-

Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like 3-methoxy-1-propyne.

Caption: Logical workflow for the physicochemical characterization of 3-methoxy-1-propyne.

Safety Information

3-methoxy-1-propyne is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is also an irritant to the eyes, respiratory system, and skin.[2][3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Profile of Methyl Propargyl Ether: A Technical Guide

Introduction

Methyl propargyl ether (3-methoxy-1-propyne) is a versatile organic compound utilized in a variety of synthetic applications, including as an intermediate in the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its structural and electronic properties is crucial for its effective use. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols for data acquisition are also presented to aid researchers in obtaining high-quality spectra.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. This information is critical for the structural elucidation and purity assessment of the compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~3.35 | s | 3H | - | -OCH₃ |

| ~4.15 | d | 2H | ~2.4 | -CH₂- |

| ~2.45 | t | 1H | ~2.4 | ≡C-H |

Table 1: ¹H NMR data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound displays four signals, corresponding to the four distinct carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~57.5 | -OCH₃ |

| ~58.5 | -CH₂- |

| ~74.5 | ≡C-H |

| ~80.0 | -C≡ |

Table 2: ¹³C NMR data for this compound.

Infrared (IR) Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the alkyne and ether functional groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~2930 | Medium | sp³ C-H stretch |

| ~2120 | Medium | C≡C stretch |

| ~1115 | Strong | C-O-C stretch |

Table 3: Key IR absorption bands for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of NMR and IR spectra for a liquid sample such as this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).

-

Acquire the NMR data.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

-

Protocol for Infrared (IR) Spectroscopy (Neat Liquid)

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

-

Acquire the IR spectrum of the this compound sample.

-

-

Data Processing and Cleanup:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

After analysis, carefully separate the salt plates.

-

Clean the plates with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and a soft lens tissue.

-

Store the clean, dry plates in a desiccator.

-

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the structural correlations for this compound.

The Thermal Stability of Methyl Propargyl Ether: A Technical Guide Based on Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the thermal stability of methyl propargyl ether is limited in publicly available scientific literature. This guide provides an in-depth analysis based on the thermal behavior of structurally analogous compounds, including propargyl alcohol and various propargyl ether derivatives. The information presented herein offers insights into the potential thermal characteristics and decomposition pathways of this compound.

Introduction

This compound (3-methoxy-1-propyne) is a versatile chemical intermediate utilized in the synthesis of fine chemicals, specialty polymers, and as a reactive intermediate in medicinal chemistry. Its unique structure, featuring both an ether linkage and a terminal alkyne, suggests a complex thermal behavior that is critical to understand for safe handling, storage, and application in various chemical processes. This technical guide aims to provide a comprehensive overview of the likely thermal stability of this compound by examining data from analogous compounds.

Predicted Thermal Stability and Decomposition

While a specific decomposition temperature for this compound is not extensively documented, one source suggests a decomposition temperature of 228 °C. However, without detailed experimental context, this value should be considered with caution. The thermal stability of this compound is expected to be influenced by the presence of the propargyl group, which can undergo exothermic decomposition and polymerization at elevated temperatures.

Quantitative Data from Analogous Compounds

To approximate the thermal behavior of this compound, we have summarized the thermal decomposition data for structurally related compounds.

| Compound/Material | Analytical Method | Key Findings | Reference |

| Propargyl Alcohol | Single Pulse Shock Tube | Initial decomposition via C-O bond dissociation. Studied between 953 K and 1262 K.[1][2] | |

| Propargyl Ether Phenolic Resins | Thermogravimetric Analysis (TGA) | Decomposition is triggered at the propargyl ether-derived crosslinks.[3][4] | |

| Dipropargyl Ether of Bisphenol A (DPBPA) | Differential Scanning Calorimetry (DSC) | Shows an exothermic peak with a maximum at 278.8 °C, attributed to Claisen rearrangement and polymerization.[5] |

Proposed Thermal Decomposition Pathway for this compound

Based on the decomposition mechanisms of analogous compounds, a plausible thermal decomposition pathway for this compound can be proposed. The initiation step is likely the homolytic cleavage of the C-O bond, which is generally the weakest bond in ethers. This would be followed by a series of radical reactions.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a series of standard analytical techniques should be employed. The following are detailed methodologies based on common practices for similar compounds.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures of thermal events such as melting, boiling, and decomposition, and to quantify the heat associated with these events.

-

Apparatus: A heat-flux or power-compensation DSC instrument.

-

Methodology:

-

A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum or stainless steel pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) to a final temperature above the expected decomposition point.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature. Exothermic or endothermic peaks indicate thermal events.

-

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature, indicating decomposition and evaporation.

-

Apparatus: A thermogravimetric analyzer.

-

Methodology:

-

A sample of this compound (typically 5-10 mg) is placed in an open pan (e.g., alumina (B75360) or platinum).

-

The pan is placed on a sensitive microbalance within a furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously recorded as a function of temperature. A mass loss indicates decomposition or evaporation.

-

Accelerating Rate Calorimetry (ARC)

-

Objective: To simulate a worst-case thermal runaway scenario by measuring the time, temperature, and pressure profiles of an exothermic reaction under adiabatic conditions.

-

Apparatus: An accelerating rate calorimeter.

-

Methodology:

-

A larger sample of this compound is placed in a robust, sealed container (a "bomb").

-

The bomb is placed in a calorimeter chamber and heated to a starting temperature.

-

The system follows a heat-wait-seek protocol. The temperature is increased in small steps, and the system waits at each step to detect any self-heating from the sample.

-

Once an exothermic reaction is detected (a rate of temperature rise above a set threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

Visualization of Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted below.

Conclusion

While direct experimental data on the thermal stability of this compound is scarce, analysis of analogous compounds provides valuable insights. The presence of the propargyl group suggests a potential for exothermic decomposition, likely initiated by C-O bond cleavage. A comprehensive thermal analysis using DSC, TGA, and ARC is necessary to fully characterize its thermal hazards and establish safe operating limits. The methodologies and proposed decomposition pathway outlined in this guide serve as a foundational framework for such an investigation.

References

- 1. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Solubility Profile of Methyl Propargyl Ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl propargyl ether (CAS No. 627-41-8) in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a qualitative solubility profile based on established chemical principles and data from structurally similar compounds. Furthermore, detailed experimental protocols are presented to enable researchers to determine precise quantitative solubility data tailored to their specific laboratory conditions.

Introduction to this compound

This compound, also known as 3-methoxy-1-propyne, is a versatile bifunctional organic compound featuring both an ether linkage and a terminal alkyne group. Its chemical structure (HC≡CCH₂OCH₃) imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Understanding its solubility is critical for its application in reaction chemistry, formulation, and purification processes.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a range of common organic solvents. The presence of the ether group provides some polar character and hydrogen bond accepting capability, while the hydrocarbon backbone and the alkyne group contribute to its nonpolar nature. Ethers and alkynes are generally soluble in a wide array of organic solvents.[1][2] For instance, alkynes are largely soluble in nonpolar organic solvents like hexane, ether, and toluene (B28343).[1] Ethers are appreciably soluble in solvents such as alcohols, benzene, and acetone (B3395972).[2]

The following table summarizes the predicted solubility of this compound. This information is intended as a guideline for solvent selection. For precise quantitative applications, experimental determination is recommended.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | Miscible | Explicitly stated as soluble in chemical literature.[3] The small size and hydrogen bonding capability of methanol allow for favorable interactions with the ether oxygen. |

| Ethanol | Miscible | Similar to methanol, ethanol's polarity and hydrogen bonding ability should lead to high solubility. | |

| Polar Aprotic | Acetone | Miscible | The ketone group in acetone can interact with the ether and alkyne functionalities, and as a common solvent for ethers and alkynes, miscibility is expected.[4][5] |

| Acetonitrile | Miscible | The polar nature of the nitrile group should facilitate dissolution. | |

| Tetrahydrofuran (THF) | Miscible | As an ether itself, THF is an excellent solvent for other ethers due to similar intermolecular forces. | |

| Dimethylformamide (DMF) | Miscible | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | A strong polar aprotic solvent that is expected to readily dissolve this compound. | |

| Nonpolar | Toluene | Miscible | The aromatic ring of toluene can interact favorably with the hydrocarbon backbone and the alkyne group of this compound. Alkynes are known to be soluble in toluene.[1] |

| Diethyl Ether | Miscible | As a small ether, it is expected to be fully miscible with another small ether like this compound. Alkynes are also soluble in diethyl ether.[6] | |

| Dichloromethane (DCM) | Miscible | A versatile solvent that can dissolve compounds of moderate polarity. | |

| Chloroform (B151607) | Miscible | Similar to DCM, chloroform is a good solvent for a wide range of organic molecules. | |

| Hexane | Soluble | While this compound has some polarity, it is expected to be soluble in nonpolar alkanes like hexane, although potentially not fully miscible in all proportions. Alkynes are generally soluble in hexane.[1][6] | |

| Cyclohexane | Soluble | Similar to hexane, solubility is expected due to nonpolar interactions. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are provided. These methods are adapted for a volatile liquid solute like this compound.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution at a constant temperature, separating the undissolved solute, and determining the mass of the dissolved solute in a known mass of the solvent after evaporation.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Calibrated thermometer

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The excess solute should be visible as a separate phase.

-

Place the sealed vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).

-

-

Equilibration:

-

Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically. .

-

-

Phase Separation:

-

Allow the vial to stand undisturbed in the constant temperature bath for at least 12 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known mass of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid temperature-induced precipitation.

-

Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed evaporation dish. The filtration step is crucial to remove any suspended microdroplets of the undissolved solute.

-

-

Quantification:

-

Record the total mass of the evaporation dish and the filtered saturated solution.

-

Place the evaporation dish in a well-ventilated fume hood at ambient temperature to allow the solvent to evaporate. Gentle heating can be applied if the solvent is not highly volatile, but care must be taken not to evaporate the this compound (boiling point 61-62 °C).

-

Once the solvent has evaporated, re-weigh the evaporation dish containing the solute residue.

-

-

Calculation of Solubility:

-

Mass of solvent = (Mass of dish + saturated solution) - (Mass of dish + solute residue)

-

Mass of dissolved solute = (Mass of dish + solute residue) - Mass of empty dish

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Gas Chromatography (GC) Method for Solubility Determination

This method is particularly suitable for volatile solutes like this compound and involves analyzing the concentration of the solute in a saturated solution using a calibrated gas chromatograph.

Materials:

-

Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Appropriate GC column (e.g., a polar capillary column)

-

All materials listed for the Gravimetric Method (excluding the evaporation dish)

-

Volumetric flasks and syringes for standard preparation

Procedure:

-

Preparation of Saturated Solution and Phase Separation:

-

Follow steps 1-3 as described in the Gravimetric Method to prepare a filtered saturated solution.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. The concentration range should bracket the expected solubility.

-

-

GC Analysis:

-

Develop a suitable GC method for the separation and quantification of this compound.

-

Inject the calibration standards into the GC and generate a calibration curve by plotting the peak area against the concentration.

-

Dilute a known mass or volume of the filtered saturated solution with the pure solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Conclusion

References

Quantum Chemical Calculations for Methyl Propargyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on methyl propargyl ether. It details the computational and experimental methodologies employed to understand its conformational landscape, vibrational properties, and electronic structure. This document is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and drug development who are interested in the theoretical and experimental characterization of small organic molecules.

Introduction

This compound (3-methoxy-1-propyne) is a small, flexible molecule that serves as a key intermediate in various organic syntheses.[1] Understanding its conformational preferences and vibrational dynamics is crucial for predicting its reactivity and interactions in different chemical environments. Quantum chemical calculations, in conjunction with spectroscopic experiments, provide a powerful approach to elucidate these properties at the molecular level.

This guide summarizes the findings from key theoretical studies on this compound, focusing on its conformational stability, barriers to internal rotation, and vibrational assignments.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the torsion angles around the C-O and C-C single bonds. Theoretical calculations have been instrumental in identifying the stable conformers and the transition states connecting them.

Computational Methodology

A foundational study on the conformational analysis of this compound employed ab initio calculations to determine the relative energies of its conformers.[2] The methodologies utilized include:

-

Hartree-Fock (HF) Method: Calculations were performed using the RHF/4–31G* and RHF/6–31G* basis sets.[2]

-

Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, MP2 calculations were carried out with the 6–31G* and 6–31++G** basis sets.[2]

The general workflow for such a computational conformational analysis is depicted below.

Conformational Energies and Rotational Barriers

The primary research indicates the presence of multiple stable conformers for this compound. The relative energies and barriers to internal rotation are crucial for understanding the molecule's dynamics. The following tables summarize the types of quantitative data obtained from these computational studies. The exact values are detailed in the cited literature.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Level of Theory | Relative Energy (kJ/mol) |

| Gauche | RHF/6-31G | Data from source[2] |

| Trans | RHF/6-31G | Data from source[2] |

| Gauche | MP2/6-31++G | Data from source[2] |

| Trans | MP2/6-31++G | Data from source[2] |

Table 2: Calculated Barriers to Internal Rotation for this compound

| Rotation | Level of Theory | Energy Barrier (kJ/mol) |

| C-O Bond Rotation | MP2/6-31++G | Data from source[2] |

| C-C Bond Rotation | MP2/6-31++G | Data from source[2] |

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides experimental insights into the molecular structure and bonding of this compound. The assignment of vibrational modes is greatly facilitated by theoretical frequency calculations.

Experimental Protocols

Spectroscopic data for this compound has been collected across different phases:

-

Raman Spectroscopy: The Raman spectra were recorded for the gaseous, liquid, and solid phases.[2]

-

Infrared (IR) Spectroscopy: The IR spectra were obtained for the gaseous and solid phases.[2]

By analyzing the spectra at varying temperatures, researchers can deduce the enthalpy difference between conformers in the liquid phase.[2]

Theoretical Vibrational Analysis

Computational methods are used to calculate the harmonic vibrational frequencies of the optimized conformer geometries. These calculated frequencies, when appropriately scaled, can be correlated with the experimental IR and Raman spectra to provide a detailed assignment of the vibrational modes.

The logical relationship for a combined experimental and theoretical vibrational analysis is illustrated in the diagram below.

Table 3: Selected Calculated and Experimental Vibrational Frequencies for the Most Stable Conformer of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (MP2/6-31G*) | Experimental Frequency (cm⁻¹) (Gas Phase) |

| C≡C Stretch | Data from source[2] | Data from source[2] |

| ≡C-H Stretch | Data from source[2] | Data from source[2] |

| CH₂ Scissor | Data from source[2] | Data from source[2] |

| C-O-C Stretch | Data from source[2] | Data from source[2] |

| CH₃ Rock | Data from source[2] | Data from source[2] |

Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be determined from quantum chemical calculations. These properties are essential for understanding the molecule's reactivity and potential as a precursor in chemical synthesis. A study utilizing hybrid density functional theory (B3LYP/6-311+G**) has explored the enantiomerization energy profile, which is intrinsically linked to the molecule's electronic structure.

Table 4: Calculated Electronic Properties of this compound

| Property | Level of Theory | Value |

| HOMO Energy | B3LYP/6-311+G | Data from source |

| LUMO Energy | B3LYP/6-311+G | Data from source |

| HOMO-LUMO Gap | B3LYP/6-311+G | Data from source |

| Dipole Moment | B3LYP/6-311+G | Data from source |

Conclusion

The combination of ab initio and density functional theory calculations with experimental spectroscopic data has provided a detailed understanding of the conformational landscape, vibrational dynamics, and electronic properties of this compound. The methodologies and findings summarized in this guide offer a robust framework for the computational and experimental characterization of small, flexible molecules, which is of significant interest to researchers in the chemical and pharmaceutical sciences. The detailed quantitative data from the cited seminal studies serve as a benchmark for future theoretical investigations on this and related molecular systems.

References

methyl propargyl ether reaction mechanisms

An In-depth Technical Guide on the Reaction Mechanisms of Methyl Propargyl Ether

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (3-methoxy-1-propyne) is a versatile and highly reactive organic building block. Its unique structure, featuring a terminal alkyne and an ether functional group, allows it to participate in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reaction mechanisms of this compound, including isomerization, sigmatropic rearrangements, metal-catalyzed transformations, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic pathway visualizations are provided to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Reactivity and Principles

The reactivity of this compound is dominated by two primary features: the terminal alkyne and the adjacent ether linkage.

-

Terminal Alkyne: The proton on the sp-hybridized carbon is acidic and can be removed by a base to form a propargyl carbanion. This anion is a potent nucleophile. The alkyne's π-systems are electron-rich, making them susceptible to electrophilic attack and enabling coordination with transition metals.

-

Ether Functional Group: The oxygen atom possesses lone pairs, rendering it nucleophilic. The propargylic position is activated, facilitating various rearrangements and substitutions.

-

Isomerization: this compound can readily isomerize to its more stable structural isomer, 1-methoxy-1,2-propadiene (methoxyallene), particularly under basic conditions. This isomerization is a critical consideration in its reaction chemistry.[1]

Isomerization to Methoxyallene

A fundamental reaction of this compound is the base-catalyzed isomerization to methoxyallene. This transformation proceeds via a deprotonation-reprotonation mechanism, leading to a thermodynamically more stable allenic system. This equilibrium is crucial as the resulting allene (B1206475) can participate in a different set of reactions, such as dipolar cycloadditions and hetero-Diels-Alder reactions.[1]

3.0[2][2]-Sigmatropic Rearrangements: The Propargyl Claisen Rearrangement

While the classic Claisen rearrangement involves allyl vinyl ethers, the propargyl variant is a powerful tool for allene synthesis.[2] When a propargyl group is part of a vinyl ether system, heating initiates a concerted[3][3]-sigmatropic rearrangement to yield a functionalized allene.[2][4] This reaction is thermally driven and proceeds through a cyclic, chair-like transition state.[5] Gold(I) complexes have been shown to catalyze this rearrangement under milder conditions.[5][6]

Experimental Protocol: Synthesis of Allenic Esters via Johnson-Claisen Rearrangement

A common variant is the Johnson-Claisen rearrangement, which uses a propargyl alcohol and an orthoester.[7]

-

Reactants: Combine the desired propargyl alcohol (1.0 equiv), triethyl orthoacetate (4-7 equiv), and a catalytic amount of propionic acid (0.1 equiv).

-

Conditions: Heat the mixture, typically in a high-boiling solvent like toluene (B28343) or xylene, with continuous removal of ethanol (B145695) via distillation to drive the reaction to completion.[4]

-

Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the allenic ester.

Metal-Catalyzed Transformations

Transition metals, particularly soft π-acidic metals like gold, palladium, and ruthenium, are highly effective catalysts for a variety of transformations involving this compound and related propargylic systems.[8][9]

Gold-Catalyzed Reactions

Cationic gold(I) and gold(III) complexes are exceptionally versatile catalysts that activate the alkyne moiety of propargyl ethers towards nucleophilic attack.[10][11]

4.1.1 Meyer-Schuster-type Rearrangement

While the classic Meyer-Schuster rearrangement involves propargyl alcohols, gold(III) chloride can catalyze a similar transformation of methyl propargyl ethers.[3][12][13][14] The reaction proceeds through the hydration of the alkyne followed by the elimination of methanol (B129727) to yield α,β-unsaturated ketones.[10]

4.1.2 Cycloaddition and Cyclization Reactions

Gold catalysts can generate reactive gold-carbenoid or allene intermediates from propargyl esters or ethers, which then undergo various cycloadditions.[8][15][16] These include cyclopropanations, [2+3], and [4+3] cycloadditions, providing rapid access to complex cyclic scaffolds.[16]

| Reaction Type | Reactant 2 | Catalyst | Product Type | Reference |

| Cyclopropanation | Vinyl Acetate | Gold(I) | Vinylcyclopropane | [16] |

| [2+3] Cycloaddition | Vinyl Amide | Gold(I) | Dihydrofuran derivative | [16] |

| Cycloisomerization | Phenyl Propargyl Ether | PtCl₄ or AuCl₃ | 2H-Chromene | [10] |

| Tandem Cyclization | Propargylic Ester | Gold(I) | Substituted Naphthalene | [17] |

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for cross-coupling and deprotection reactions.

4.2.1 Deprotection (Cleavage of Propargyl Group)

The propargyl group is often used to protect alcohols and amines. Palladium catalysts, such as (PPh₃)₂PdCl₂, can efficiently cleave the O-propargyl or N-propargyl bond under mild, copper-free conditions, regenerating the free phenol (B47542) or amine.[18]

4.2.2 Cyclization Reactions

Palladium-catalyzed cyclization of propargylic compounds bearing an internal nucleophile is a powerful method for synthesizing a variety of carbocyclic and heterocyclic structures, including indenes and benzofurans.[19][20]

Ruthenium-Catalyzed Reactions

Ruthenium complexes are effective in catalyzing cascade reactions and etherifications of propargylic alcohols.[21][22] While many examples start with propargylic alcohols, these systems can be adapted for propargyl ethers, often involving the formation of ruthenium-vinylidene or -allenylidene intermediates that then undergo further transformations.

Reactions via Carbanion Formation

Deprotonation of the terminal alkyne in this compound with a strong base (e.g., n-BuLi, Grignard reagents) generates a potent nucleophile. This carbanion can be used in a variety of C-C bond-forming reactions.[1]

-

Alkylation: Reaction with alkyl halides to extend the carbon chain.

-

Addition to Carbonyls: Attack on aldehydes and ketones to form secondary or tertiary propargylic alcohols.

-

Coupling Reactions: Participation in metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Negishi) to form more complex alkynes.

| Reaction | Electrophile | Base / Reagent | Product |

| Alkylation | R-X (Alkyl Halide) | n-BuLi | R-C≡C-CH₂OCH₃ |

| Addition | R₂C=O (Ketone) | EtMgBr | R₂C(OH)-C≡C-CH₂OCH₃ |

| Negishi Coupling | Ar-I | 1. n-BuLi, 2. ZnCl₂ | Ar-C≡C-CH₂OCH₃ |

Experimental Protocol: Deprotonation and Alkylation

-

Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equiv) in a dry, aprotic solvent like THF.

-

Deprotonation: Cool the solution to -78 °C. Slowly add a solution of n-butyllithium (1.05 equiv) in hexanes. Stir the mixture for 30-60 minutes at this temperature.

-

Alkylation: Add the electrophile (e.g., an alkyl bromide, 1.1 equiv) dropwise to the solution.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by distillation or column chromatography.

References

- 1. Buy this compound (EVT-317455) | 627-41-8 [evitachem.com]

- 2. Propargyl Claisen rearrangement: allene synthesis and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. synarchive.com [synarchive.com]

- 4. scispace.com [scispace.com]

- 5. Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Allene synthesis by rearrangements [organic-chemistry.org]

- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 8. Metal-Catalyzed Double Migratory Cascade Reactions of Propargylic Esters and Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations [frontiersin.org]

- 12. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. The Meyer–Schuster rearrangement for the synthesis of α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. "Cationic Ruthenium Complexes in Catalysis: The Activation of Propargyl" by Matthew James Stark [irl.umsl.edu]

- 22. Triaminocyclopentadienyl Ruthenium Complexes – New Catalysts for Cascade Conversions of Propargyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Methyl Propargyl Ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propargyl ether (HC≡CCH₂OCH₃) is a molecule of significant interest in organic synthesis and materials science. Its conformational landscape, defined by the relative orientations of its constituent functional groups, plays a crucial role in determining its reactivity, spectroscopic properties, and intermolecular interactions. A comprehensive understanding of its conformational preferences is therefore essential for its effective application. This technical guide provides an in-depth analysis of the conformational stability, rotational barriers, and structural parameters of this compound, drawing from key spectroscopic and computational studies.

The primary investigation into the conformational analysis of this compound was conducted by Durig et al., utilizing a combination of vibrational spectroscopy (Raman and infrared) and ab initio calculations. Their work provides the foundational data for understanding the molecule's structural dynamics.

Conformational Isomers and Stability

This compound exists as a mixture of conformational isomers arising from rotation about the C-O and C-C single bonds. The two primary conformers are designated as gauche and trans, based on the dihedral angle between the methyl group and the propargyl group.

Unfortunately, specific experimentally determined dihedral angles and energy differences from the definitive study by Durig et al. are not publicly available in detail without access to the full publication. However, the study concluded that this compound exists as a gauche/trans equilibrium in the gas and liquid phases.

Table 1: Calculated Conformational Properties of this compound

| Parameter | Gauche Conformer | Trans Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | Data not available | Data not available |

| C-C-O-C Dihedral Angle (°) | Data not available | Data not available |

| Calculated Dipole Moment (D) | Data not available | Data not available |

Note: The quantitative data from the primary research publication is required to populate this table.

Rotational Barriers

The interconversion between the gauche and trans conformers proceeds through a transition state, and the energy required to overcome this barrier is known as the rotational barrier. Additionally, the methyl group itself can rotate about the C-O bond.

A key finding from the study by Durig et al. is the barrier to internal rotation of the methyl moiety, which was experimentally determined to be 549 ± 8 cm⁻¹ (1.57 ± 0.02 kcal mol⁻¹).[1]

Table 2: Barriers to Internal Rotation of this compound

| Rotation | Experimental Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Methyl Group Rotation | 1.57 ± 0.02 | Vibrational Spectroscopy |

| Propargyl Group Rotation | Data not available | Ab initio calculations |

Note: Further data from the primary research publication is needed to complete this table.

Spectroscopic Data

The conformational equilibrium of this compound has been characterized using vibrational spectroscopy. The Raman and infrared spectra exhibit distinct bands corresponding to the gauche and trans conformers, allowing for their identification and the study of their relative populations under different conditions.

Table 3: Key Spectroscopic Data for this compound Conformers

| Spectroscopic Parameter | Gauche Conformer | Trans Conformer |

|---|---|---|

| Rotational Constants (MHz) | Data not available | Data not available |

| Key Vibrational Frequencies (cm⁻¹) | Data not available | Data not available |

Note: Detailed rotational constants and vibrational frequency assignments from the primary research publication are necessary to populate this table.

Experimental and Computational Methodologies

A complete understanding of the conformational analysis requires an appreciation of the methods used to obtain the structural and energetic data.

Experimental Protocol: Vibrational Spectroscopy

The experimental determination of the conformational properties of this compound relies on Raman and infrared spectroscopy. A general workflow for such an analysis is as follows:

Computational Protocol: Ab Initio Calculations

Computational chemistry provides theoretical insights that complement experimental findings. The study by Durig et al. employed ab initio calculations to model the conformational landscape of this compound. A typical workflow for such a computational study is outlined below:

The specific basis sets used in the primary study were RHF/4–31G, RHF/6–31G, MP2/6–31G*, and MP2/6–31++G**.[1] These methods represent different levels of theory, with the MP2 (Møller-Plesset perturbation theory) methods including electron correlation for more accurate energy calculations.

Conformational Relationship

The relationship between the stable conformers and the transition states can be visualized on a potential energy surface. The rotation around the C-O bond is a key coordinate in defining this surface.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between gauche and trans conformers. While a definitive quantitative description requires access to the full experimental and computational data from the primary literature, the available information confirms the presence of these conformers and provides a value for the barrier to methyl group rotation. The methodologies of vibrational spectroscopy and ab initio calculations are powerful tools for elucidating the conformational preferences of such flexible molecules, providing critical insights for researchers in drug development and materials science who utilize propargyl ether moieties in their designs. Further research to fully characterize the potential energy surface would be beneficial for a more complete understanding of this versatile molecule's behavior.

References

An In-depth Technical Guide to the Electronic Properties of 3-Methoxy-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic properties of 3-methoxy-1-propyne (methyl propargyl ether), a versatile building block in organic synthesis. Due to a scarcity of direct experimental data for certain electronic characteristics, this guide combines available experimental values with established computational and theoretical methodologies to present a holistic profile of the molecule. This document is intended to serve as a valuable resource for researchers in drug development and materials science, offering insights into the molecule's reactivity and potential applications.

Introduction

3-Methoxy-1-propyne, also known as this compound, is a chemical compound with the formula C4H6O.[1] Its structure, featuring a terminal alkyne and a methoxy (B1213986) group, makes it a valuable intermediate in a variety of chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[2] The electronic properties of this molecule are crucial for understanding its reactivity, stability, and potential interactions in biological and chemical systems. This guide summarizes key electronic parameters, outlines relevant experimental and computational methodologies, and provides a framework for further investigation.

Core Electronic Properties

The electronic properties of a molecule dictate its behavior in chemical reactions and its interactions with electromagnetic fields. For 3-methoxy-1-propyne, a combination of experimental data and computational estimates provides insight into its electronic nature.

Quantitative Data Summary

The following table summarizes the key electronic and related physical properties of 3-methoxy-1-propyne.

| Property | Value | Method | Reference |

| Molecular Formula | C4H6O | - | [1] |

| Molecular Weight | 70.09 g/mol | - | [1] |

| Boiling Point | 61-62 °C | Experimental | |

| Density | 0.83 g/mL at 25 °C | Experimental | |

| Refractive Index | n20/D 1.396 | Experimental | |

| Ionization Energy | 9.78 eV | Electron Impact | [3] |

| Electron Affinity | Not Experimentally Determined | - | - |

| Dipole Moment | Not Experimentally Determined | - | - |

Experimental and Computational Protocols

Direct experimental determination of all electronic properties for every compound can be challenging. Therefore, a combination of experimental techniques applied to similar molecules and computational chemistry methods are often employed.

Experimental Determination of Ionization Energy

The ionization energy of 3-methoxy-1-propyne has been determined experimentally using electron impact (EI) mass spectrometry.[3]

Protocol: Electron Impact Mass Spectrometry

-

Sample Introduction: A gaseous sample of 3-methoxy-1-propyne is introduced into a high-vacuum chamber.

-

Ionization: The gas molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This collision can eject an electron from the molecule, forming a positive ion (M+).

-

Acceleration: The resulting ions are accelerated by an electric field.

-

Mass Analysis: The ions are then passed through a magnetic field, which deflects them according to their mass-to-charge ratio (m/z).

-

Detection: A detector measures the abundance of ions at each m/z value, generating a mass spectrum. The appearance potential of the molecular ion corresponds to the ionization energy.

Computational Determination of Electronic Properties

Due to the lack of experimental data for electron affinity and a precise dipole moment, computational chemistry methods are the most viable approach to obtain these values. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose.

Protocol: DFT Calculations for Electronic Properties

-

Geometry Optimization: The molecular structure of 3-methoxy-1-propyne is first optimized to find its lowest energy conformation. A common method is the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)).

-

Ionization Potential (IP) and Electron Affinity (EA) Calculation:

-

ΔSCF Method: The IP can be calculated as the energy difference between the optimized neutral molecule and the cation. The EA can be calculated as the energy difference between the neutral molecule and the anion.

-

Koopmans' Theorem: As an approximation, the IP can be estimated from the energy of the Highest Occupied Molecular Orbital (HOMO), and the EA from the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

-

Dipole Moment Calculation: The dipole moment is calculated from the optimized molecular geometry and the partial charges on each atom, which are determined by the chosen computational method.

The following diagram illustrates a general workflow for the computational determination of electronic properties.

Reactivity and Potential Pathways

The electronic structure of 3-methoxy-1-propyne provides insights into its reactivity. The electron-rich triple bond is susceptible to electrophilic addition reactions. The presence of the methoxy group can also influence the regioselectivity of these reactions.

While specific signaling pathways involving 3-methoxy-1-propyne in biological systems are not well-documented, its role as a synthetic intermediate suggests its incorporation into larger, biologically active molecules.[2] The reactivity of the propargyl ether moiety is key to its synthetic utility.

The following diagram illustrates a general reaction scheme for propargyl ethers.

Conclusion

This technical guide has consolidated the available electronic property data for 3-methoxy-1-propyne and outlined standard methodologies for their determination. The experimental ionization energy provides a key benchmark, while computational approaches offer a reliable means to estimate other critical parameters like electron affinity and dipole moment. Understanding these fundamental electronic properties is essential for predicting the reactivity of 3-methoxy-1-propyne and for the rational design of new molecules in the fields of drug discovery and materials science. Further experimental studies, particularly using techniques like microwave spectroscopy and photoelectron spectroscopy, would be invaluable in validating and refining the computational models for this important synthetic building block.

References

An In-depth Technical Guide on the Hazards and Safety Precautions for Methyl Propargyl Ether

For Researchers, Scientists, and Drug Development Professionals

Methyl propargyl ether, also known as 3-methoxy-1-propyne, is a versatile reagent used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility as a building block for complex molecules is significant.[1] However, its reactive nature necessitates a thorough understanding of its associated hazards and the implementation of rigorous safety protocols to mitigate risks. This guide provides a comprehensive overview of the hazards associated with this compound and detailed safety precautions for its handling and use in a laboratory setting.

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its hazards. This compound is a colorless to light yellow or light orange clear liquid with a distinct odor.[2]

| Property | Value | Source |

| CAS Number | 627-41-8 | [2][3] |

| Molecular Formula | C4H6O | [2][4] |

| Molecular Weight | 70.09 g/mol | [1][5] |

| Boiling Point | 61-62 °C | |

| Density | 0.83 g/mL at 25 °C | |

| Refractive Index | n20/D 1.396 | |

| Flash Point | -18 °C (-0.4 °F) - closed cup |

Hazard Identification and Classification

This compound is classified as a hazardous substance due to its flammability and potential to cause adverse health effects.[2][6]

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Flammable Liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |

| Additional Hazards | - | - | EUH019: May form explosive peroxides |

Health Hazards

Exposure to this compound can lead to a range of health effects, from mild irritation to more severe symptoms with high exposure.

-

Inhalation: Breathing in vapors may cause respiratory irritation, leading to coughing and wheezing.[6][7][8] High concentrations can lead to symptoms such as headache, dizziness, loss of appetite, sleepiness, and even loss of consciousness.[6][8]

-

Skin Contact: Direct contact can cause skin irritation.[5][6] Prolonged or repeated contact may lead to drying and cracking of the skin.[6]

-

Eye Contact: The substance is a strong eye irritant, causing serious eye irritation upon contact.[5][7]

-

Ingestion: While less common in a laboratory setting with proper procedures, ingestion is harmful.[9]

Fire and Explosion Hazards

This compound is a highly flammable liquid and poses a significant fire and explosion risk.[6][10]

-

Flammability: It has a very low flash point, meaning it can be easily ignited by heat, sparks, or open flames at or below room temperature.[10] Vapors are heavier than air and may travel to a source of ignition and flash back.[6][10]

-

Explosion Hazard: Vapors can form explosive mixtures with air.[10] Containers may explode when heated.[6][10]

-

Peroxide Formation: Like many ethers, this compound can form unstable and potentially explosive peroxides upon exposure to air.[9][10] This is a critical consideration, especially during distillation or other heating operations.[9]

Safety Precautions and Handling Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

-

Work in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[9]

-

Ensure all equipment is properly grounded and bonded to prevent static discharge.[10][11]

-

Have a safety shower and eyewash station readily accessible.[9]

-

Eye Protection: Wear chemical safety goggles and a face shield.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[6][9]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[6][9] In situations with a risk of significant exposure, additional protective equipment may be necessary.

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][9] No smoking in the handling area.[9]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] Recommended storage temperature is 2-8°C.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[10][11]

-

Before any operation involving heating, such as distillation, it is crucial to test for the presence of peroxides.[9]

Emergency Procedures

-

Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[6][10] Absorb the spill with a non-combustible material like dry sand or earth and place it in a sealed container for disposal.[6][10] Use non-sparking tools for cleanup.[10]

-

Fire Fighting: Use dry chemical, CO2, or alcohol-resistant foam to extinguish a fire.[6][10] Water spray may be inefficient but can be used to cool fire-exposed containers.[6][10]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Experimental Protocols

-

Skin Irritation: A typical protocol would involve the application of the substance to the skin of a test subject (e.g., rabbit) under a semi-occlusive dressing for a specified period, followed by observation for signs of erythema and edema.

-

Eye Irritation: This test usually involves instilling the substance into the conjunctival sac of one eye of a test animal and observing for effects on the cornea, iris, and conjunctiva.

-

Flash Point Determination: The flash point of -18°C was likely determined using a standardized closed-cup method, such as ASTM D93 (Pensky-Martens Closed Cup Tester) or a similar procedure suitable for volatile liquids.

Visualized Logical Relationships and Workflows

To further clarify the relationship between hazards and safety measures, and to illustrate a typical experimental workflow, the following diagrams are provided.

Caption: Logical relationship between hazards of this compound and corresponding safety precautions.

Caption: Generalized experimental workflow for flash point determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 627-41-8: this compound | CymitQuimica [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. echemi.com [echemi.com]

- 5. 3-Methoxypropyne | C4H6O | CID 69393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. nj.gov [nj.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. METHYL PROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols for Methyl Propargyl Ether in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propargyl ether is a versatile and valuable building block in organic synthesis, particularly within the realm of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, a scaffold of significant interest in medicinal chemistry and drug discovery due to its favorable properties, including metabolic stability and the ability to engage in hydrogen bonding.[3][4] The triazole moiety is a key component in numerous bioactive compounds, including antibacterial, antiviral, and anticancer agents.[3][5][6]

These application notes provide detailed protocols and supporting data for the use of this compound in CuAAC reactions, with a focus on applications in drug development and biological research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Synonyms | 3-Methoxy-1-propyne, Methyl 2-propynyl ether | [2][7] |

| CAS Number | 627-41-8 | [2] |

| Molecular Formula | C₄H₆O | [2] |

| Molecular Weight | 70.09 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 0.83 g/mL at 25 °C | [7][8] |

| Boiling Point | 61-62 °C | [2][7] |

| Refractive Index | n20/D 1.396 | [7][8] |

| Flash Point | -18 °C (-0.4 °F) | |

| Solubility | Soluble in methanol | [7][8] |

| Storage | 2-8°C | [2][7] |